2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole

Catalog No.
S1896566
CAS No.
852-38-0
M.F
C20H14N2O
M. Wt
298.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole

CAS Number

852-38-0

Product Name

2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole

IUPAC Name

2-phenyl-5-(4-phenylphenyl)-1,3,4-oxadiazole

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

InChI

InChI=1S/C20H14N2O/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)20-22-21-19(23-20)17-9-5-2-6-10-17/h1-14H

InChI Key

WMAXWOOEPJQXEB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

Laser Dye

2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole, also known as PBD (2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole), is a small molecule laser dye []. Laser dyes are materials that can be stimulated to emit light of a specific wavelength. This property makes them valuable for various scientific research applications, including:

  • Tunable Lasers: PBD can be used in tunable lasers, which can be adjusted to emit light across a range of wavelengths. This allows researchers to study a wide variety of phenomena that require specific light sources.
  • Organic Light-Emitting Diodes (OLEDs): Research has explored the use of PBD in OLEDs, which are thin-film devices that convert electricity into light. PBD's ability to emit light efficiently makes it a potential candidate for developing new OLED materials.

2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound features biphenyl and phenyl substituents, which contribute to its unique photophysical properties. It is primarily recognized for its high photoluminescence quantum efficiency, making it a valuable candidate in various applications such as laser dyes and optoelectronic devices .

The mechanism of action of 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole as a laser dye involves the absorption of light energy at specific wavelengths. This absorbed energy excites electrons in the molecule to higher energy levels. The excited electrons then relax back to their ground states, emitting light at a longer wavelength []. The specific wavelengths of light absorbed and emitted depend on the structure of the molecule and its interaction with the surrounding environment.

The chemical behavior of 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole is influenced by its functional groups. The compound can undergo various reactions typical of oxadiazoles, including:

  • Nucleophilic substitution: The nitrogen atoms can participate in nucleophilic attacks, potentially leading to the formation of new derivatives.
  • Electrophilic aromatic substitution: The phenyl groups can be sites for electrophilic substitution reactions, allowing for further functionalization.
  • Photo

Research on the biological activity of 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole is limited but suggests potential pharmacological properties. Compounds in the oxadiazole family have been associated with various biological activities, including:

  • Antimicrobial effects: Some derivatives exhibit activity against bacterial strains.
  • Anticancer properties: Oxadiazoles have shown promise in inhibiting cancer cell proliferation in preliminary studies.
  • Anti-inflammatory effects: Certain derivatives may possess anti-inflammatory properties, although specific studies on this compound are scarce .

The synthesis of 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole typically involves several key methods:

  • Condensation reactions: This method often utilizes hydrazine derivatives and carboxylic acids or their derivatives to form the oxadiazole ring.
  • Cyclization reactions: The cyclization of appropriate precursors under acidic or basic conditions can yield the desired oxadiazole structure.
  • Functional group modifications: Post-synthesis modifications can enhance the photophysical properties or biological activity of the compound .

2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole has several noteworthy applications:

  • Laser dyes: Its high quantum efficiency makes it suitable for use in laser technologies.
  • Optoelectronic devices: The compound's luminescent properties enable its use in organic light-emitting diodes (OLEDs) and other optoelectronic applications.
  • Fluorescent probes: It can serve as a fluorescent marker in biological imaging due to its photophysical characteristics .

Several compounds share structural similarities with 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazoleSimilar biphenyl structureEnhanced thermal stability
2-(Phenyl)-5-(naphthalen-2-yloxy)-1,3,4-oxadiazoleContains naphthalene moietyImproved luminescent properties
2-(Biphenylyl)-5-(pyridinyl)-1,3,4-oxadiazoleIncorporates pyridine ringPotentially different biological activity

The uniqueness of 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole lies in its specific combination of biphenyl and phenyl groups that enhance its luminescent properties while providing a versatile platform for further chemical modifications and applications in advanced materials science .

XLogP3

4.7

Other CAS

852-38-0

Wikipedia

2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole

General Manufacturing Information

1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-: ACTIVE

Dates

Modify: 2023-08-16

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